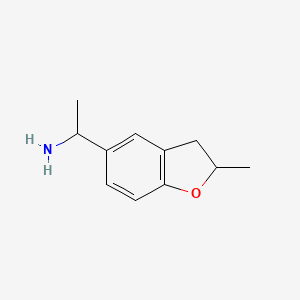

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine” is a chemical compound that belongs to the class of benzofurans . Benzofuran compounds are ubiquitous in nature and have a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .

Wissenschaftliche Forschungsanwendungen

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran derivatives have shown strong anticancer activities . For instance, a compound with a benzofuran ring was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Method : The compound was tested on various cancer cells, and the inhibition rates were measured .

- Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

- Field : Virology and Pharmaceutical Research

- Application : A novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity .

- Method : The compound was likely tested in vitro against the hepatitis C virus .

- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .

- Field : Microbiology and Pharmaceutical Research

- Application : Some benzofuran derivatives have been tested for their antibacterial activities .

- Method : The compounds were likely tested in vitro against standard and clinical bacterial strains .

- Results : The specific results of these tests were not provided in the source .

Anticancer Activity

Anti-Hepatitis C Virus Activity

Antibacterial Activity

- Field : Organic Chemistry

- Application : Benzofuran rings are found in many natural products. These natural products are being studied, characterized, and screened for possible biological activities .

- Method : The total synthesis of these natural products involves the installation of the benzofuran ring at a specific step .

- Results : The synthesized natural products can then be tested for various biological activities .

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran derivatives have shown potential antitumor activities .

- Method : The compounds are likely tested in vitro against various tumor cells .

- Results : The specific results of these tests were not provided in the source .

- Field : Microbiology and Pharmaceutical Research

- Application : The derivatives of 1,3-diazole, which can contain a benzofuran ring, show a wide range of biological activities .

- Method : The compounds are likely tested in vitro against various bacterial strains .

- Results : The specific results of these tests were not provided in the source .

Synthesis of Natural Products

Antitumor Activity

Antibacterial, Antimycobacterial, Anti-inflammatory, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities

- Field : Virology and Pharmaceutical Research

- Application : Benzofuran derivatives are used in the synthesis of HIV proteinase inhibitors .

- Method : The compounds are likely tested in vitro against the HIV virus .

- Results : The specific results of these tests were not provided in the source .

- Field : Biochemistry and Pharmaceutical Research

- Application : Benzofuran derivatives are used in the synthesis of matrix metalloproteinase inhibitors .

- Method : The compounds are likely tested in vitro against various matrix metalloproteinases .

- Results : The specific results of these tests were not provided in the source .

- Field : Medical and Pharmaceutical Research

- Application : Benzofuran derivatives are used in the synthesis of antitumor sulfonamide derivatives .

- Method : The compounds are likely tested in vitro against various tumor cells .

- Results : The specific results of these tests were not provided in the source .

Anti-HIV Activity

Matrix Metalloproteinase Inhibitor

Antitumor Sulfonamide Derivatives

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing promising compounds with target therapy potentials and little side effects . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Eigenschaften

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNWHOLBLSNSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392859 |

Source

|

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

CAS RN |

889939-90-6 |

Source

|

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)

![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)